molecular formula C27H36N2O5 B564462 3'-Hydroxy Repaglinide CAS No. 874908-14-2

3'-Hydroxy Repaglinide

Cat. No.: B564462
CAS No.: 874908-14-2
M. Wt: 468.594
InChI Key: OBMAZJVHPAVADF-UHFFFAOYSA-N
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Description

3’-Hydroxy Repaglinide (Mixture of Diastereomers) is a metabolite of Repaglinide, a drug used to manage type 2 diabetes by stimulating insulin release from the pancreas. This compound is characterized by the addition of a hydroxyl group at the 3’ position of the Repaglinide molecule, resulting in a mixture of diastereomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Repaglinide involves the hydroxylation of Repaglinide. This can be achieved through various chemical reactions, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 3’-Hydroxy Repaglinide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of industrial-grade catalysts, reactors, and purification systems to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy Repaglinide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Hydroxy Repaglinide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3’-Hydroxy Repaglinide involves its interaction with the sulfonylurea receptor on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in an influx of calcium ions. The increased calcium ion concentration triggers the release of insulin from the beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Uniqueness: 3’-Hydroxy Repaglinide is unique due to the presence of the hydroxyl group at the 3’ position, which alters its chemical properties and reactivity compared to its parent compound, Repaglinide. This modification can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development .

Properties

IUPAC Name

2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAZJVHPAVADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675959
Record name 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874908-14-2
Record name 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874908-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical method was used to study 3'-Hydroxy Repaglinide and other cytochrome P450 probe drugs?

A1: The research paper describes the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of nine cytochrome P450 probe drugs, including this compound (a metabolite of Repaglinide), and their corresponding metabolites in human serum and urine. [] This method allows for the simultaneous quantification of these compounds, providing a valuable tool for drug metabolism and pharmacokinetic studies.

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